molecular formula C9H7FN+ B598467 4-fluoroquinoline hydrochloride CAS No. 141076-30-4

4-fluoroquinoline hydrochloride

Cat. No. B598467
M. Wt: 148.16
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-O
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Description

4-Fluoroquinoline hydrochloride is a chemical compound with the molecular formula C9H6Cl2FNO2S . It is a type of fluoroquinolone, a broad-spectrum class of antibiotics that inhibit the activity of DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication .


Synthesis Analysis

The synthesis of fluoroquinolines has seen significant advancements over the past decade . Various synthetic methods have been developed, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are still in use today .


Molecular Structure Analysis

The molecular structure of 4-fluoroquinoline hydrochloride consists of a quinoline framework with a fluorine atom. The presence of the fluorine atom typically occurs at the C-6 or C-8 positions of the all-carbon containing ring . The average mass of the molecule is 282.119 Da, and the monoisotopic mass is 280.948029 Da .


Chemical Reactions Analysis

Fluoroquinolones exhibit concentration-dependent bactericidal activity by inhibiting the activity of DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication . Various synthesis protocols have been reported for the construction of this scaffold .

properties

CAS RN

141076-30-4

Product Name

4-fluoroquinoline hydrochloride

Molecular Formula

C9H7FN+

Molecular Weight

148.16

IUPAC Name

3-fluoroquinoline;hydron

InChI

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H/p+1

InChI Key

UFIGOYSEDNHKGT-UHFFFAOYSA-O

SMILES

[H+].C1=CC=C2C(=C1)C=C(C=N2)F

synonyms

4-fluoroquinoline hydrochloride

Origin of Product

United States

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